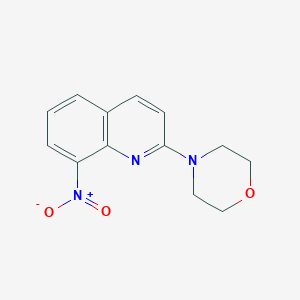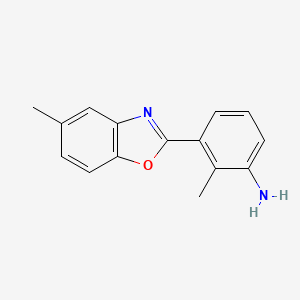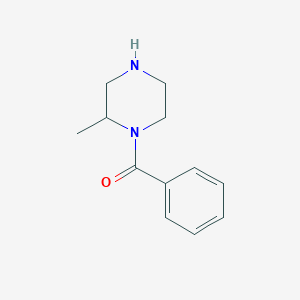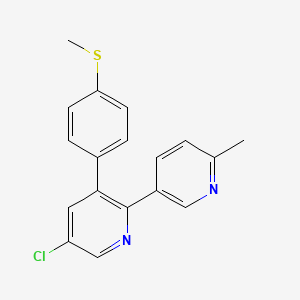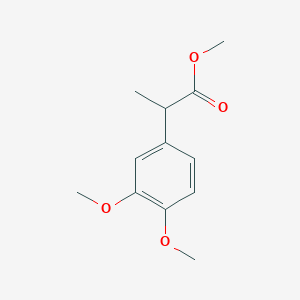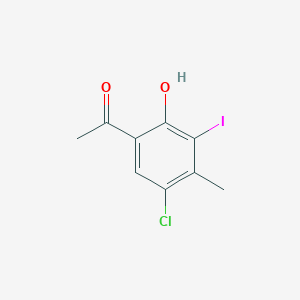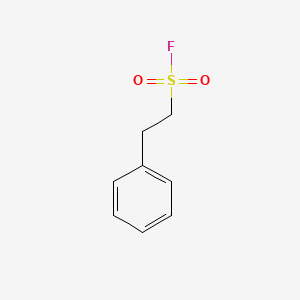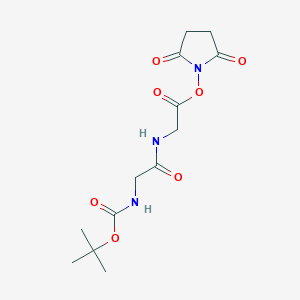
Boc-Gly-Gly-OSu
Übersicht
Beschreibung
“Boc-Gly-Gly-OSu” is a chemical compound with the molecular formula C13H19N3O7 . It is also known by other names such as “2,5-Dioxo-1-pyrrolidinyl N-{[(2-methyl-2-propanyl)oxy]carbonyl}glycylglycinate” and “Boc-Gly-Gly-NHSE” among others .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular structure of “Boc-Gly-Gly-OSu” consists of 13 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 7 oxygen atoms . The average mass of the molecule is 329.306 Da and the monoisotopic mass is 329.122314 Da .Chemical Reactions Analysis
The Boc group in “Boc-Gly-Gly-OSu” is stable towards most nucleophiles and bases . Therefore, it can be used in an orthogonal protection strategy using a base-labile protection group .Wissenschaftliche Forschungsanwendungen
Synthesis and Polypeptide Research
- Boc-Gly-Gly-OSu and related compounds are used in synthesizing and characterizing polypeptides. These compounds are key in peptide synthesis due to their role in protecting amino groups during the peptide bonding process. Zhao Yi-nan and Melanie Key (2013) investigated synthesizing Fmoc-L-Lys(Boc)-Gly-OH, utilizing Boc2O and Fmoc-OSu as protectants for amino groups in lysine and glycine, respectively, highlighting the importance of such compounds in peptide synthesis research (Zhao Yi-nan & Melanie Key, 2013).
Proteomic Studies
- In proteomic studies, compounds like Boc-Gly-OSu are used to enhance multiplexing capacities. Zhanghua Wu, Yi Shen, and Xumin Zhang (2022) developed the TAG-TMTpro approach, which introduces residues like Ala or Gly to peptides before labeling with TMTpro. Their research demonstrated the value of Boc-Gly-OSu in increasing the quantitative capacity of TMTpro in proteomics (Zhanghua Wu, Yi Shen, & Xumin Zhang, 2022).
Enrichment in Ubiquitinated Peptides
- Boc-Gly-Gly-OSu derivatives are used in studying ubiquitination, a process vital in cellular regulation. J. Parker et al. (2016) utilized Boc-Gly-Gly-NHS in identifying the Gly-Gly signature in ubiquitinated peptides, demonstrating its utility in research on post-translational modifications (J. Parker et al., 2016).
Study of Deamidation in Peptides
- The study of deamidation in peptides, which is a critical reaction in protein chemistry, often involves Boc-protected peptides. S. Capasso et al. (1989) researched the deamidation of Boc-Asn-Gly-Gly-NH2, highlighting the role of such compounds in understanding protein stability and aging (S. Capasso et al., 1989).
Structural Studies in Peptides
- Boc-Gly-Gly-OSu is also instrumental in studying the conformation and structure of peptides. Research by S. Datta et al. (1997) on the crystal structure of Boc-Gly-Gly-Leu-Aib-Val-OMe showed how these compounds help understand peptide conformations (S. Datta et al., 1997).
Elastin Research
- In elastin research, peptides containing Boc-Gly-Gly sequences are synthesized to study the structure and properties of elastin, a key component in connective tissues. V. Guantieri et al. (1990) synthesized peptides like Boc-Gly-Val-Gly-Gly-Leu-OMe to investigate elastin's repetitive sequences (V. Guantieri et al., 1990).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
A recent paper discusses the development of a biocatalytic method for the production of novel affinity resins with an immobilized mutant form of protein A via sortase A mediated reaction . The affinity resin with the Gly-Gly-EDA-Gly-Gly linker was assessed using recombinant hyperchimeric monoclonal antibodies . This suggests potential future applications of “Boc-Gly-Gly-OSu” in the field of biotechnology.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O7/c1-13(2,3)22-12(21)15-6-8(17)14-7-11(20)23-16-9(18)4-5-10(16)19/h4-7H2,1-3H3,(H,14,17)(H,15,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFADWSLCJBFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Gly-Gly-OSu | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





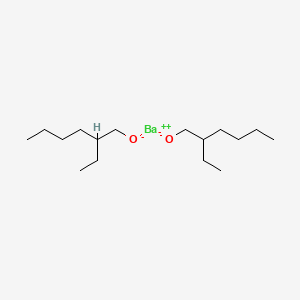
![N-[4-(dimethylamino)phenyl]-2-methylacrylamide](/img/structure/B3121686.png)

